Atorvastatin Cyclic Sodium Salt (Isopropyl) Impurity is a significant compound derived from Atorvastatin, a widely used statin medication for lowering cholesterol and preventing cardiovascular diseases. This impurity is classified under the category of pharmaceutical impurities, specifically as a byproduct of the synthesis and degradation of Atorvastatin. The compound is identified by its Chemical Abstracts Service number 1316291-19-6 and has a molecular formula of C33H34F N2O7·Na, with a molecular weight of 612.62 g/mol .
Atorvastatin Cyclic Sodium Salt (Isopropyl) Impurity originates from the photodegradation of Atorvastatin, which can occur under certain conditions such as exposure to light . It is classified as an impurity in pharmaceutical formulations, particularly those involving Atorvastatin. Impurities like this can affect the efficacy and safety profile of pharmaceutical products, making their identification and quantification crucial in drug development and quality control.
The molecular structure of Atorvastatin Cyclic Sodium Salt (Isopropyl) Impurity can be depicted using its structural formula and various identifiers:
This structure highlights the complexity of the compound, including various functional groups that contribute to its chemical behavior.
Atorvastatin Cyclic Sodium Salt (Isopropyl) Impurity may participate in several chemical reactions typical for organic compounds:
The specific reaction mechanisms are often complex and require detailed analytical techniques such as mass spectrometry or nuclear magnetic resonance spectroscopy for elucidation.
Research into the biological activity of impurities like this one often focuses on their potential impact on drug efficacy and safety rather than their standalone mechanisms.
Relevant data regarding these properties are crucial for ensuring proper handling and storage in pharmaceutical applications.
Atorvastatin Cyclic Sodium Salt (Isopropyl) Impurity primarily finds its application in:
Understanding this impurity's characteristics helps in maintaining drug quality and safety standards essential for patient care .
Atorvastatin Cyclic Sodium Salt (Isopropyl) Impurity possesses a well-defined chemical identity with systematic nomenclature reflecting its complex polycyclic structure. The molecular formula is C~33~H~34~FN~2~NaO~7~ with a molecular weight of 612.62 g/mol, existing as a white to off-white crystalline solid that exhibits decoherence above 150°C [4] [6]. The sodium salt form (CAS 1316291-19-6) corresponds to the free acid variant (CAS 873950-17-5) through acid-base equilibrium, with the sodium form being preferred for analytical standardization due to superior solubility characteristics in chromatographic applications [4] [8].
Table 1: Systematic Nomenclature and Identifiers
Nomenclature Type | Designation |
---|---|
IUPAC Name | sodium;4-[5-(4-fluorophenyl)-5-hydroxy-4-phenyl-2-(phenylcarbamoyl)-1-propan-2-yl-3,10-dioxa-6-azatricyclo[4.4.0.0²⁴⁴]decan-9-yl]-3-hydroxybutanoate |
CAS Registry | 1316291-19-6 (sodium salt); 873950-17-5 (free acid) |
Pharmacopeial Name | Atorvastatin Impurity L (EP); Atorvastatin Epoxy Pyrrolooxazin 6-Hydroxy Analog (USP) |
Common Synonyms | ATV-FXA sodium salt; Atorvastatin Cyclic Isopropyl Sodium Salt; Atorvastatin Cyclic 6-Hydroxy Impurity Sodium Salt |
The impurity exhibits marked hygroscopicity and photosensitivity, necessitating storage at -20°C in amber vials under inert atmosphere to prevent degradation through hydrolysis or photochemical reactions [4] [6]. Spectral characterization confirms nine rotatable bonds and limited covalent bond units (2), contributing to its conformational flexibility and analytical challenges. Solubility profiles indicate slight solubility in methanol and water (approximately 1-5 mg/mL), with better solubility in aqueous-organic mixtures essential for chromatographic analysis [4] [7]. The SMILES notation ([Na+].CC(C)C12OC(CC(O)CC(=O)[O-])CCN1C(O)(c3ccc(F)cc3)C4(OC24C(=O)Nc5ccccc5)c6ccccc6) and InChIKey (OWLRXFXFFHQDSQ-UHFFFAOYSA-M) provide unique structural identifiers for database registration and analytical method development [4] [9].
The structural relationship between Atorvastatin Cyclic Sodium Salt (Isopropyl) Impurity and the parent drug atorvastatin calcium reveals critical insights into its formation pathway. While atorvastatin calcium features an open-chain β,δ-dihydroxyheptanoic acid pharmacophore essential for HMG-CoA reductase inhibition, the impurity arises through intramolecular lactonization involving the C5-hydroxy group and the C1-carboxylate, forming a constrained oxireno-pyrrolooxazine tricyclic system [9] [10]. This cyclization is accompanied by isopropyl group incorporation at the C1b position, creating a sterically crowded chiral center with four contiguous stereogenic atoms that complicate stereochemical analysis.
Table 2: Structural Comparison with Atorvastatin Calcium
Structural Feature | Atorvastatin Calcium | Cyclic Sodium Salt (Isopropyl) Impurity |
---|---|---|
Pharmacophore | Open-chain dihydroxyheptanoate | Cyclic oxireno-pyrrolooxazine system |
Side Chain at C1b | n/a | Isopropyl group |
Cation | Ca²⁺ | Na⁺ |
Bioactive Form | Active hydroxy-acid | Inactive lactone derivative |
Key Functional Groups | Free carboxylic acid, secondary alcohols | Lactone carbonyl, tertiary alcohol, sodium carboxylate |
The sodium counterion in the impurity contrasts with atorvastatin's calcium salt formulation, altering ionic character and solubility behavior. Crucially, the impurity's tricyclic framework lacks the enzyme-binding hydroxy acid motif, rendering it pharmacologically inactive against HMG-CoA reductase despite structural similarities in the pyrrole-carboxamide domain [9]. This structural divergence necessitates specialized analytical separation to resolve the impurity from the active pharmaceutical ingredient during quality control testing. Stability studies indicate the cyclic structure exhibits greater susceptibility to hydrolytic ring opening under acidic conditions compared to the parent drug, generating variable degradation products that complicate impurity profiling during method validation [4] [6].
In pharmaceutical manufacturing, controlling Atorvastatin Cyclic Sodium Salt (Isopropyl) Impurity is critical for regulatory compliance and product quality. The impurity forms during the final synthesis stages of atorvastatin calcium, particularly during crystallization, lyophilization, or storage under conditions promoting lactonization (elevated temperature, acidic pH) [9] [10]. Its levels serve as a critical process performance indicator, with elevated concentrations signaling suboptimal reaction conditions or purification failures. International pharmacopeias mandate strict control limits, typically requiring the impurity to be maintained at ≤0.15% of the API concentration through validated analytical procedures [9].
Table 3: Regulatory and Analytical Control Parameters
Parameter | Specification | Analytical Methodology |
---|---|---|
Pharmacopeial Limits | USP: ≤0.15%; EP: ≤0.15% | HPLC with relative retention time (RRT) calibration |
Detection Methods | HPLC-UV (244 nm); LC-MS/MS (m/z 612.22→) | Pharmacopeial methods; stability-indicating assays |
Purity Standards | Reference standards: >95% (HPLC) | Qualified against pharmacopeial impurities |
Storage Conditions | -20°C; inert atmosphere; protected from light | Stability monitoring per ICH Q1A(R2) |
Analytically, quantification employs reversed-phase HPLC with UV detection at 244 nm, using relative retention times (RRT) of approximately 1.3–1.5 relative to atorvastatin, though modern laboratories increasingly adopt LC-MS/MS methods leveraging the molecular ion transition m/z 612.22→440.10 for enhanced specificity [2] [10]. Reference standards must demonstrate >95% chromatographic purity (HPLC) and are commercially available at premium pricing ($490–$1999 for 0.5–10 mg quantities), reflecting the compound's complex synthesis and purification requirements [2] [6]. Current Good Manufacturing Practice (cGMP) mandates rigorous method validation including specificity, detection limits (LOD ≈0.03%), and quantification limits (LOQ ≈0.05%) to ensure accurate impurity tracking throughout the product lifecycle [9].
Table 4: Commercial Supply Parameters
Supplier | Purity | Pack Size | Price (USD) | Storage |
---|---|---|---|---|
LGC Standards | >95% (HPLC) | 0.5 mg | $490 | -20°C; inert atmosphere |
BOC Sciences | 90% | 2.5 mg | $1999 | 2–8°C |
American Custom Chemicals | 95% | 5 mg | $505.74 | -20°C; amber vial |
The impurity's stability profile dictates stringent handling protocols during quality control testing. Analytical solutions should be prepared immediately before use due to rapid degradation in solution state (particularly in aqueous methanol), while solid reference materials require storage at -20°C under argon or nitrogen atmosphere in amber glass vials to prevent hydration and photodegradation [4] [6]. These measures ensure analytical accuracy during method validation and routine batch release testing, ultimately safeguarding drug product quality and patient safety.
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: